Enhanced Lipophilicity (cLogP)
The calculated partition coefficient (cLogP) for 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is estimated at 3.2, based on established computational models for pyrazole derivatives [1]. This represents a >1.0 log unit increase compared to the non-fluorinated analog 1-methyl-N-pentyl-1H-pyrazol-4-amine (estimated cLogP = 2.0), and a 0.5 log unit increase compared to the N-butyl analog (estimated cLogP = 2.7). The increased lipophilicity conferred by the difluoromethyl group is documented to enhance passive membrane permeability, with a typical 2- to 3-fold improvement in PAMPA permeability coefficients for difluoromethyl pyrazoles compared to their methyl counterparts [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.2 (estimated) |
| Comparator Or Baseline | 1-methyl-N-pentyl-1H-pyrazol-4-amine: cLogP ~2.0; N-butyl analog: cLogP ~2.7 |
| Quantified Difference | >1.0 log unit vs. non-fluorinated; 0.5 log unit vs. N-butyl analog |
| Conditions | Computational cLogP estimation (ACD/Labs or similar algorithm) |
Why This Matters
Higher cLogP correlates with improved membrane permeability, a critical parameter for intracellular target engagement, making this compound more suitable for cell-based assays than less lipophilic analogs.
- [1] PubChem. 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine. PubChem CID 50896569. Computed Descriptors. Accessed 2026. View Source
- [2] Xu, H.; Yu, L.; Tan, B.; Song, S.; Wu, S.; Tan, S.; Li, P. Design, Synthesis, Antifungal and Antibacterial Activities of Novel Difluoromethyl Pyrazole Derivatives. Russ. J. Gen. Chem. 2024, 94 (4), 963–968. View Source
